molecular formula C11H15ClN2O3 B14785088 Methyl(S)-2-amino-3-benzamidopropanoatehydrochloride

Methyl(S)-2-amino-3-benzamidopropanoatehydrochloride

Cat. No.: B14785088
M. Wt: 258.70 g/mol
InChI Key: RCXIHYHAQSRRSY-UHFFFAOYSA-N
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Description

Methyl(S)-2-amino-3-benzamidopropanoatehydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a benzamide group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(S)-2-amino-3-benzamidopropanoatehydrochloride typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. This reaction forms the benzamide intermediate. The intermediate is then subjected to a coupling reaction with (S)-2-amino-3-chloropropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-2-amino-3-benzamidopropanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl(S)-2-amino-3-benzamidopropanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl(S)-2-amino-3-benzamidopropanoatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved often include inhibition of protein synthesis or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Methyl(S)-2-amino-3-benzamidopropanoatehydrochloride can be compared with similar compounds such as:

    Methyl(S)-2-amino-3-benzamidopropanoate: Lacks the hydrochloride group, which can affect its solubility and reactivity.

    Ethyl(S)-2-amino-3-benzamidopropanoatehydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its chemical properties and applications.

    Benzamidopropanoate derivatives: Various derivatives with different substituents on the benzamide group, affecting their biological activity and chemical reactivity.

Properties

IUPAC Name

methyl 2-amino-3-benzamidopropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8;/h2-6,9H,7,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXIHYHAQSRRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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